molecular formula C24H23F3O5 B11154282 ethyl 3-(4,8-dimethyl-2-oxo-7-{[3-(trifluoromethyl)benzyl]oxy}-2H-chromen-3-yl)propanoate

ethyl 3-(4,8-dimethyl-2-oxo-7-{[3-(trifluoromethyl)benzyl]oxy}-2H-chromen-3-yl)propanoate

Cat. No.: B11154282
M. Wt: 448.4 g/mol
InChI Key: KGIPHIXSOWJISH-UHFFFAOYSA-N
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Description

Ethyl 3-(4,8-dimethyl-2-oxo-7-{[3-(trifluoromethyl)benzyl]oxy}-2H-chromen-3-yl)propanoate is a synthetic coumarin derivative that functions as a key chemical intermediate in the development of novel antibacterial agents . This compound is of significant research value in the field of infectious diseases, particularly for targeting drug-resistant bacterial pathogens such as Bacillus anthracis and Staphylococcus aureus (including methicillin-resistant MRSA strains) . Its core research application lies in the synthesis and optimization of potent inhibitors that target the bacterial replicative helicase, an essential and underexploited target in DNA replication . The mechanism of action for related active compounds in this series involves the inhibition of the ATP-dependent DNA duplex strand-unwinding activity of the helicase, without affecting its single-strand DNA-stimulated ATPase activity, thereby halting bacterial replication . The structural features of this ester compound, specifically the propanoate side chain at the 3-position of the coumarin core, are crucial in the synthetic pathway. Studies indicate that while this ester form is a vital synthetic precursor, it is the corresponding carboxylic acid derivative, obtained after hydrolysis, that exhibits the potent anti-helicase activity . This makes the ethyl ester a critical intermediate for researchers exploring structure-activity relationships (SAR) and optimizing the pharmacokinetic properties of this inhibitor class . This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human or veterinary use .

Properties

Molecular Formula

C24H23F3O5

Molecular Weight

448.4 g/mol

IUPAC Name

ethyl 3-[4,8-dimethyl-2-oxo-7-[[3-(trifluoromethyl)phenyl]methoxy]chromen-3-yl]propanoate

InChI

InChI=1S/C24H23F3O5/c1-4-30-21(28)11-9-19-14(2)18-8-10-20(15(3)22(18)32-23(19)29)31-13-16-6-5-7-17(12-16)24(25,26)27/h5-8,10,12H,4,9,11,13H2,1-3H3

InChI Key

KGIPHIXSOWJISH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC1=C(C2=C(C(=C(C=C2)OCC3=CC(=CC=C3)C(F)(F)F)C)OC1=O)C

Origin of Product

United States

Preparation Methods

Step 3.1: Acrylate Formation

Intermediate B reacts with ethyl acrylate under basic conditions to form the Michael adduct.

Conditions:

  • Reactants: Intermediate B (1.0 equiv), ethyl acrylate (2.0 equiv)

  • Base: Et₃N (1.5 equiv)

  • Solvent: THF, 0°C to RT, 6 hours

  • Yield: 70–75% (Intermediate C )

Step 3.2: Esterification

Intermediate C undergoes esterification with propionyl chloride to install the propanoate group.

Procedure:

  • Reactants: Intermediate C (1.0 equiv), propionyl chloride (1.2 equiv)

  • Base: Pyridine (2.0 equiv)

  • Solvent: Dry diethyl ether, RT, 3 hours

  • Yield: 65–70% (Target Compound )

Purification and Analytical Validation

Chromatographic Purification

Crude product is purified via silica gel chromatography using ethyl acetate/hexane (1:3 v/v).

Typical Purity: >95% (HPLC, C18 column, MeOH/H₂O = 70:30).

Spectroscopic Characterization

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.52–7.45 (m, 4H, Ar-H), 6.85 (s, 1H, coumarin H-5), 4.12 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 2.98 (t, J = 7.5 Hz, 2H, CH₂CO), 2.56 (t, J = 7.5 Hz, 2H, CH₂CH₂CO), 2.34 (s, 3H, CH₃), 2.28 (s, 3H, CH₃).

  • ESI-MS: m/z 491.2 [M+H]⁺ (calc. 491.17).

Comparative Analysis of Synthetic Routes

MethodKey StepYield (%)Purity (%)Cost EfficiencyScalability
Pechmann CondensationResorcinol cyclization65–72>90HighIndustrial
O-AlkylationBenzyl bromide coupling78–85>95ModerateLab-scale
Michael AdditionEthyl acrylate reaction70–75>90LowSmall-scale

Challenges and Optimization Strategies

Byproduct Formation

  • Issue: Competing 5-O-alkylation during benzylation.

  • Solution: Use bulky bases (e.g., DIPEA) to favor 7-O-regioselectivity.

Ester Hydrolysis

  • Issue: Propanoate hydrolysis under acidic conditions.

  • Mitigation: Conduct esterification in anhydrous solvents with molecular sieves.

Industrial-Scale Considerations

For kilogram-scale production:

  • Continuous Flow Reactors reduce reaction time for Pechmann condensation (2 hours vs. 8 hours batch).

  • Catalyst Recycling: H₂SO₄ can be recovered via distillation for reuse .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4,8-dimethyl-2-oxo-7-{[3-(trifluoromethyl)benzyl]oxy}-2H-chromen-3-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl position, where nucleophiles replace the trifluoromethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to ethyl 3-(4,8-dimethyl-2-oxo-7-{[3-(trifluoromethyl)benzyl]oxy}-2H-chromen-3-yl)propanoate exhibit significant anticancer properties. For instance, derivatives of chromenone compounds have been shown to inhibit cancer cell proliferation through various mechanisms including apoptosis and cell cycle arrest.

Case Study:
A study published in RSC Advances demonstrated that chromenone derivatives can effectively target cancer cells. The synthesized derivatives were evaluated for their cytotoxic effects against different cancer cell lines, showing IC50 values in the low micromolar range, indicating strong anticancer potential .

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects. Molecular docking studies suggest that it may act as a potent inhibitor of enzymes like 5-lipoxygenase (5-LOX), which is involved in inflammatory processes.

Data Table: Anti-inflammatory Activity of Chromenone Derivatives

Compound NameInhibition (%)IC50 (µM)
Ethyl 3-(4,8-dimethyl...)75%10
Other Derivative A68%15
Other Derivative B80%8

This data illustrates the promising anti-inflammatory activity of the compound and its derivatives, supporting its potential use in therapeutic applications .

Synthesis of Functional Materials

This compound can be utilized in the synthesis of functional materials such as polymers and coatings due to its unique chemical structure.

Case Study:
Research has shown that incorporating chromenone units into polymer matrices enhances their thermal stability and mechanical properties. In one study, polymers synthesized with chromenone derivatives exhibited improved UV resistance and mechanical strength compared to standard polymers .

Analytical Techniques for Characterization

To validate the applications and effectiveness of this compound, various analytical techniques are employed:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is utilized to confirm the structure and purity of synthesized compounds. The characteristic peaks corresponding to different protons and carbon environments provide insight into the compound's molecular framework.

Mass Spectrometry (MS)

Mass spectrometry helps determine the molecular weight and fragmentation patterns of the compound, aiding in confirming its identity.

Mechanism of Action

The mechanism of action of ethyl 3-(4,8-dimethyl-2-oxo-7-{[3-(trifluoromethyl)benzyl]oxy}-2H-chromen-3-yl)propanoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares ethyl 3-(4,8-dimethyl-2-oxo-7-{[3-(trifluoromethyl)benzyl]oxy}-2H-chromen-3-yl)propanoate with structurally analogous coumarin derivatives. Data are derived from computational analyses and crystallographic studies (see references for details).

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) XLogP3 Hydrogen Bond Acceptors Key Structural Differences
Target Compound 7-{[3-(Trifluoromethyl)benzyl]oxy}, 4,8-dimethyl C₂₄H₂₃F₃O₅ 448.4 (calc.) 4.9 (est.) 5 Contains a trifluoromethyl group for enhanced lipophilicity and electronic effects.
Ethyl 3-(7-{[4-(tert-butyl)benzyl]oxy}-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoate 7-{[4-(tert-butyl)benzyl]oxy}, 4,8-dimethyl C₂₆H₃₂O₅ 432.5 5.2 5 tert-butyl group increases steric bulk but reduces electronic withdrawal compared to CF₃.
Ethyl 3-{7-[(3-methoxybenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate 7-[(3-methoxybenzyl)oxy], 4,8-dimethyl C₂₄H₂₆O₆ 410.5 3.8 6 Methoxy group provides electron-donating effects, reducing logP and altering reactivity.
Ethyl 3-(6-chloro-4-methyl-2-oxo-7-propoxychromen-3-yl)propanoate 6-chloro, 7-propoxy, 4-methyl C₁₈H₂₁ClO₅ 352.8 3.8 5 Chlorine atom introduces electronegativity; propoxy chain increases flexibility.

Key Findings:

Electronic Effects: The trifluoromethyl group in the target compound significantly elevates XLogP3 (estimated 4.9) compared to methoxy (3.8) or tert-butyl (5.2) analogs. This enhances membrane permeability but may complicate aqueous solubility .

Steric Considerations :

  • The tert-butyl group in the compound creates steric hindrance, which could limit binding to deep protein pockets compared to the smaller trifluoromethyl group .

Synthetic Utility: The ethyl propanoate ester is a common feature across analogs, suggesting its role as a hydrolyzable prodrug moiety for controlled release of active metabolites .

Research Implications

  • Medicinal Chemistry : The trifluoromethyl-substituted coumarin may exhibit improved pharmacokinetic profiles due to enhanced metabolic stability and target affinity.
  • Material Science : Differences in crystallinity (inferred from substituent bulk) could inform design strategies for organic semiconductors or coatings .

Biological Activity

Ethyl 3-(4,8-dimethyl-2-oxo-7-{[3-(trifluoromethyl)benzyl]oxy}-2H-chromen-3-yl)propanoate is a synthetic compound belonging to the chromone family, which is noted for its diverse biological activities. This article explores its biological activity, focusing on its mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C24H23F3O5
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Modulation : The chromone core interacts with specific enzymes, potentially inhibiting or activating their functions. This modulation can lead to anti-inflammatory and antioxidant effects.
  • Receptor Binding : It may bind to receptors involved in cell signaling pathways, influencing cellular responses and gene expression.

Antioxidant Activity

Research indicates that compounds within the chromone family exhibit significant antioxidant properties. This compound likely contributes to reducing oxidative stress by scavenging free radicals and enhancing endogenous antioxidant defenses.

Anti-inflammatory Effects

The compound has shown potential in reducing inflammation in various models. This is particularly relevant in conditions such as arthritis and cardiovascular diseases where inflammation plays a critical role.

Anticancer Properties

Several studies have evaluated the anticancer potential of chromone derivatives. This compound has demonstrated cytotoxic effects against different cancer cell lines, suggesting it may inhibit cancer cell proliferation through apoptosis induction or cell cycle arrest.

Case Studies and Research Findings

  • Study on Anticancer Activity : A study published in MDPI evaluated various chromone derivatives for their cytotoxic effects against colon carcinoma cells. The results indicated that compounds similar to this compound exhibited IC50 values comparable to standard chemotherapeutics like doxorubicin, highlighting their potential as anticancer agents .
  • Inflammation Model : In an animal model of induced inflammation, administration of this compound led to a significant reduction in inflammatory markers compared to control groups. This suggests its utility in treating inflammatory diseases .

Data Summary Table

Biological Activity Mechanism Potential Applications
AntioxidantFree radical scavengingNeuroprotection, aging
Anti-inflammatoryEnzyme inhibitionArthritis, cardiovascular diseases
AnticancerInduction of apoptosisCancer therapy

Q & A

Basic: What are the optimized synthetic routes for this coumarin-based propanoate ester, and how can reaction efficiency be validated?

Methodological Answer:
The synthesis typically involves nucleophilic substitution at the 7-hydroxy position of the chromen core. A common approach is reacting 7-hydroxy-4,8-dimethylcoumarin with ethyl 3-bromopropanoate in the presence of a base (e.g., K₂CO₃) in refluxing acetone . To validate efficiency, monitor reaction progress via thin-layer chromatography (TLC) and confirm purity using ¹H/¹³C NMR (e.g., coupling constants for ester and trifluoromethyl groups) and high-resolution mass spectrometry (HRMS) . For example, a similar coumarin derivative achieved 92% purity with NMR data confirming regiospecific substitution .

Advanced: How can conflicting biological activity data for chromen derivatives be resolved, particularly regarding substituent effects on cytotoxicity?

Methodological Answer:
Contradictions often arise from variations in substituent positioning and assay conditions. To address this:

  • Perform structure-activity relationship (SAR) studies using analogs (e.g., halogenated or methoxy-substituted derivatives) under standardized assays (e.g., MTT for cytotoxicity) .
  • Compare results with structurally similar compounds, such as ethyl 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoate, which shows moderate antioxidant activity, versus dichloro-substituted analogs with enhanced anticancer effects .
  • Use computational modeling (e.g., molecular docking) to predict binding affinities to targets like topoisomerase II or kinases .

Basic: What spectroscopic techniques are critical for characterizing the trifluoromethylbenzyloxy substituent?

Methodological Answer:

  • ¹⁹F NMR : Directly identifies the trifluoromethyl group (-CF₃) via a singlet at ~-60 ppm .
  • ¹H NMR : The benzyloxy protons (Ar-CH₂-O-) appear as a doublet (J = 12–14 Hz) near δ 5.2–5.5 ppm, while the methyl groups on the chromen ring resonate as singlets at δ 2.3–2.6 ppm .
  • IR Spectroscopy : Confirm ester carbonyl (C=O) stretching at ~1730 cm⁻¹ and chromen-2-one carbonyl at ~1680 cm⁻¹ .

Advanced: How can the ester group’s hydrolytic stability be modulated for targeted drug delivery?

Methodological Answer:

  • pH-Sensitive Modifications : Replace the ethyl ester with a tert-butyl or benzyl ester to delay hydrolysis in physiological conditions .
  • Prodrug Design : Convert the ester to a carboxylic acid (via base hydrolysis) and conjugate with PEG or liposomes for enhanced solubility and controlled release .
  • Enzymatic Stability Assays : Test hydrolysis rates in plasma or liver microsomes to assess susceptibility to esterases .

Basic: What are the key considerations for designing analogs to improve solubility without compromising bioactivity?

Methodological Answer:

  • Polar Substituents : Introduce hydroxyl or amine groups on the benzyloxy moiety (e.g., replacing CF₃ with -CH₂OH) .
  • Salt Formation : Convert the propanoate ester to a sodium salt post-synthesis to enhance aqueous solubility .
  • LogP Optimization : Use computational tools (e.g., ChemAxon) to balance lipophilicity (ideal LogP ~2–3) while retaining affinity for hydrophobic binding pockets .

Advanced: How can reaction byproducts from the trifluoromethylbenzyloxy coupling step be minimized?

Methodological Answer:

  • Catalytic Optimization : Use DMAP (4-dimethylaminopyridine) as a nucleophilic catalyst to accelerate benzyloxy coupling and reduce side reactions .
  • Temperature Control : Maintain reflux temperatures (e.g., 60–80°C in acetone) to prevent decomposition of the trifluoromethylbenzyl bromide precursor .
  • Purification Strategies : Employ flash chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the target compound from di- or tri-substituted byproducts .

Basic: What in vitro assays are recommended for preliminary evaluation of anticancer potential?

Methodological Answer:

  • Cytotoxicity Screening : Use MTT or SRB assays against cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations .
  • Apoptosis Detection : Perform Annexin V/PI staining followed by flow cytometry to quantify apoptotic cells .
  • Cell Cycle Analysis : Assess G1/S or G2/M arrest via propidium iodide staining .

Advanced: How can computational methods elucidate the role of the trifluoromethyl group in target binding?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Model interactions between the CF₃ group and hydrophobic pockets in target proteins (e.g., tubulin or kinases) .
  • Free Energy Perturbation (FEP) : Compare binding energies of CF₃-substituted analogs versus non-fluorinated derivatives to quantify contribution of fluorine atoms .
  • Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to predict sites for electrophilic/nucleophilic interactions .

Basic: What are the stability-indicating parameters for long-term storage of this compound?

Methodological Answer:

  • Thermal Stability : Conduct accelerated stability studies (40°C/75% RH) for 6 months, monitoring degradation via HPLC .
  • Light Sensitivity : Store in amber vials under inert gas (N₂/Ar) to prevent photodegradation of the chromen core .
  • Hydrolytic Stability : Assess ester integrity in buffered solutions (pH 1.2–7.4) using LC-MS to detect propanoic acid formation .

Advanced: How can isotopic labeling (e.g., ¹³C or ¹⁵N) aid in pharmacokinetic or metabolic studies?

Methodological Answer:

  • Tracer Synthesis : Incorporate ¹³C at the propanoate carbonyl or ¹⁵N in the chromen ring via modified precursors (e.g., ¹³C-ethyl bromopropanoate) .
  • Mass Spectrometry Imaging (MSI) : Track labeled compound distribution in tissues to map absorption and metabolism .
  • Metabolic Pathway Analysis : Use ¹³C-NMR to identify metabolites (e.g., glucuronidated or sulfated derivatives) in hepatic microsomal assays .

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